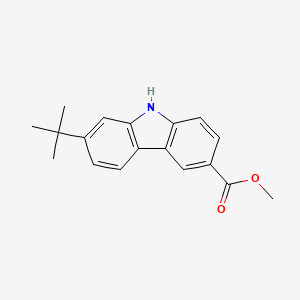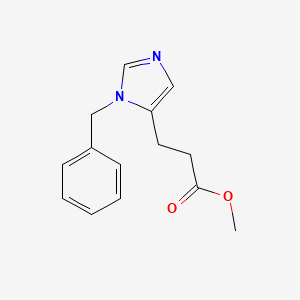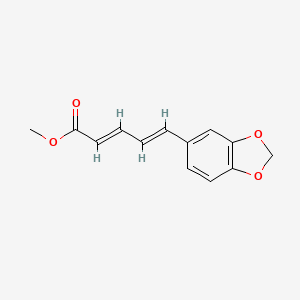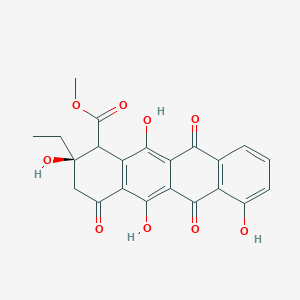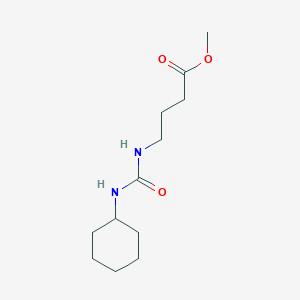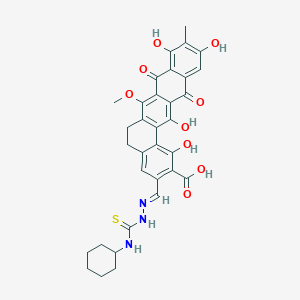
MHL cyclohexylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MHL Cyclohexylthiosemicarbazone is a thiosemicarbazone derivative known for its versatile coordination chemistry and significant biological activities. Thiosemicarbazones are sulfur-containing compounds with nitrogen and sulfur donor atoms, making them excellent ligands for metal coordination.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: MHL Cyclohexylthiosemicarbazone can be synthesized by reacting cyclohexylamine with thiosemicarbazide in the presence of an aldehyde or ketone. The general reaction involves the condensation of cyclohexylamine with thiosemicarbazide to form the thiosemicarbazone derivative. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often purified using recrystallization or chromatography techniques to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: MHL Cyclohexylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone to the corresponding amine.
Substitution: The thiosemicarbazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiosemicarbazone derivatives.
Aplicaciones Científicas De Investigación
MHL Cyclohexylthiosemicarbazone has been extensively studied for its applications in various fields:
Mecanismo De Acción
The mechanism of action of MHL Cyclohexylthiosemicarbazone involves its ability to chelate metal ions, which plays a crucial role in its biological activities. The compound can inhibit enzymes such as ribonucleotide reductase, leading to the disruption of DNA synthesis and cell proliferation. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its anticancer effects by inducing oxidative stress in cancer cells .
Comparación Con Compuestos Similares
N(4)-Cyclohexylsemicarbazone: Similar structure but lacks the sulfur atom.
2-Formylpyridine N(4)-Cyclohexylthiosemicarbazone: Another thiosemicarbazone derivative with a different aldehyde group.
2-Acetylpyridine N(4)-Cyclohexylthiosemicarbazone: Similar compound with an acetyl group instead of a formyl group
Uniqueness: MHL Cyclohexylthiosemicarbazone is unique due to its specific coordination chemistry and the presence of the cyclohexyl group, which enhances its lipophilicity and biological activity. Its ability to form stable metal complexes and exhibit significant biological activities sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C33H31N3O9S |
|---|---|
Peso molecular |
645.7 g/mol |
Nombre IUPAC |
3-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]-1,9,11,14-tetrahydroxy-7-methoxy-10-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C33H31N3O9S/c1-13-19(37)11-18-23(26(13)38)30(42)25-24(27(18)39)29(41)22-17(31(25)45-2)9-8-14-10-15(21(32(43)44)28(40)20(14)22)12-34-36-33(46)35-16-6-4-3-5-7-16/h10-12,16,37-38,40-41H,3-9H2,1-2H3,(H,43,44)(H2,35,36,46)/b34-12+ |
Clave InChI |
FVWBMJCLBWIYFZ-PONZDJLKSA-N |
SMILES isomérico |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C4=C(C5=C(C(=C(C=C5CC4)/C=N/NC(=S)NC6CCCCC6)C(=O)O)O)C(=C3C2=O)O)OC)O |
SMILES canónico |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C4=C(C5=C(C(=C(C=C5CC4)C=NNC(=S)NC6CCCCC6)C(=O)O)O)C(=C3C2=O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


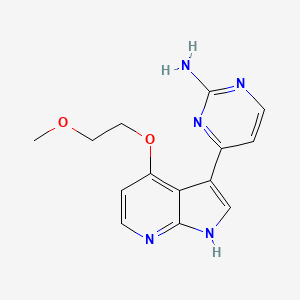
![Bis[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] but-2-enedioate](/img/structure/B10850402.png)
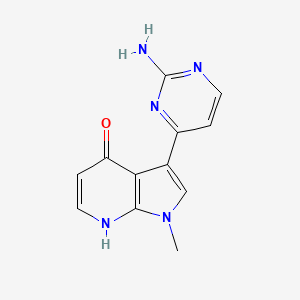
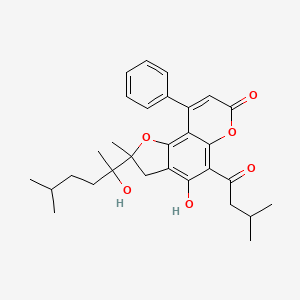

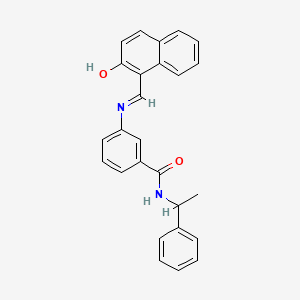
![3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole](/img/structure/B10850422.png)


